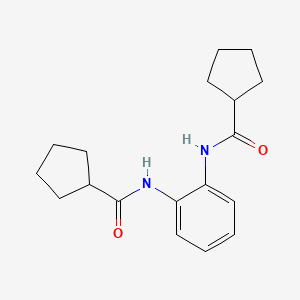![molecular formula C17H14N2O2S B5781267 3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)
3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential applications in various fields of research. It is a quinazolinone derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
作用機序
The mechanism of action of 3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone is not fully understood. However, studies have suggested that it may exert its biological effects through the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have demonstrated that 3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone exhibits a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone in lab experiments is its wide range of biological activities. It can be used to study various signaling pathways and biological processes. In addition, its synthetic nature allows for easy modification of its chemical structure, which can be used to enhance its biological activity or specificity. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, which may lead to the development of more specific and potent analogs. Additionally, its potential toxicity should be further investigated to ensure its safety for use in humans.
合成法
The synthesis of 3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone involves the reaction of 2-phenylacetyl chloride with 3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final compound. This method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields of research. In the field of medicine, it has been investigated for its anti-inflammatory and analgesic effects. It has also shown promise as an antitumor agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis. In addition, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
特性
IUPAC Name |
3-methyl-2-phenacylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-19-16(21)13-9-5-6-10-14(13)18-17(19)22-11-15(20)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUCPECZORNHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5781184.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5781186.png)

![phenyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B5781200.png)

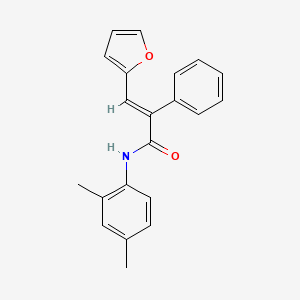

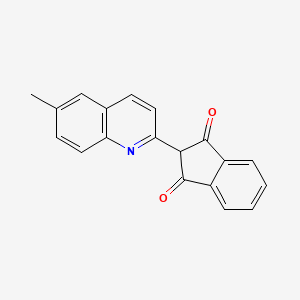
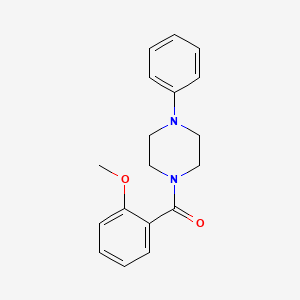
![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)
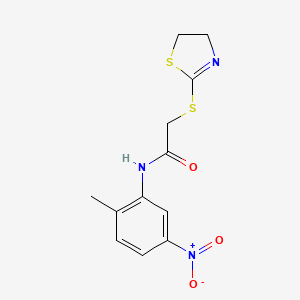
![1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)
